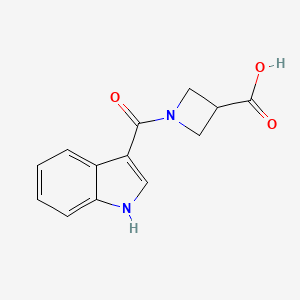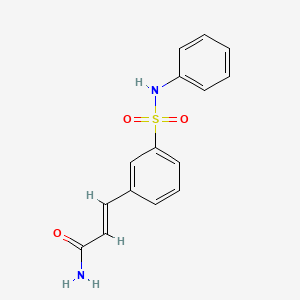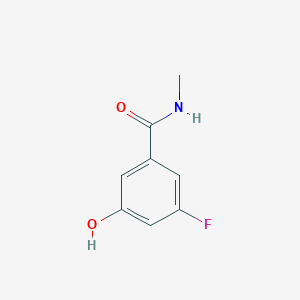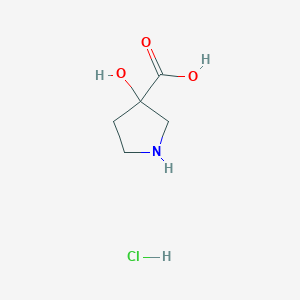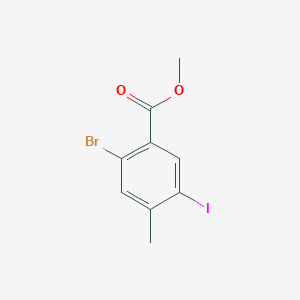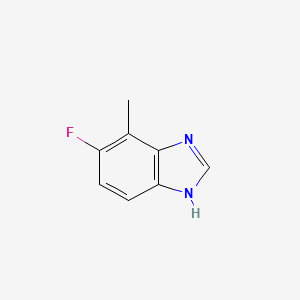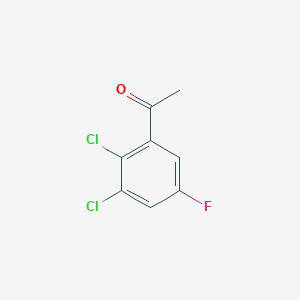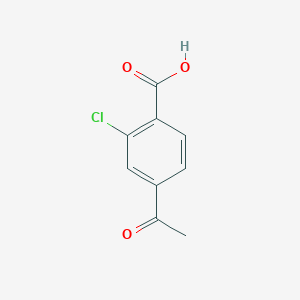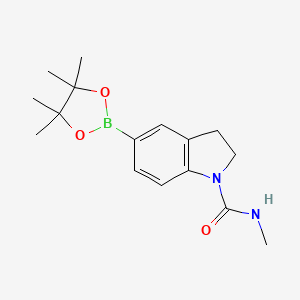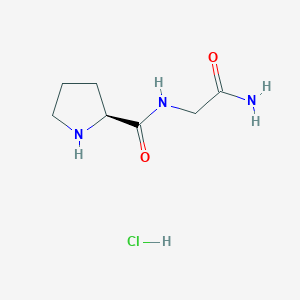
7-氟-1H-吲唑-3-甲醛
描述
7-Fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 7-Fluoro-1H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 7-Fluoro-1H-indazole-3-carbaldehyde is 1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H, (H,10,11) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment provides a general access to this motif .科学研究应用
药物化学和药物开发
7-氟-1H-吲唑-3-甲醛在药物化学领域具有重要意义,因为它具有作为药物开发构建块的潜力。 研究人员正在探索其衍生物的药理活性,包括抗肿瘤、抗菌、抗原生动物和抗炎作用 。该化合物的结构特征使其成为设计新型药物的宝贵支架。
一氧化氮合酶 (NOS) 抑制
1993 年,Moore 及其同事发现 7-硝基吲唑 (7-NI) 有效地抑制了神经元和内皮一氧化氮合酶 (NOS) 酶。NOS 在调节一氧化氮 (NO) 的产生中起着至关重要的作用,而一氧化氮 (NO) 影响着各种生理过程。 研究人员继续调查 7-NI 及其类似物,如 3-溴-7-硝基吲唑 和 2,7-二硝基吲唑,以了解其 NOS 抑制特性 。
神经保护
7-NI 是一种 7-氟-1H-吲唑-3-甲醛衍生物,具有强大的神经保护作用。 它调节 NO 水平的能力使其成为治疗神经退行性疾病和最大程度地减少氧化应激诱导的神经元损伤的有希望的候选药物 。
蛋白激酶抑制
研究人员正在探索包括 7-氟-1H-吲唑-3-甲醛在内的吲唑衍生物作为潜在的蛋白激酶抑制剂。 这些化合物可能会干扰细胞内信号通路,从而影响细胞生长、分化和存活 。
HIV 蛋白酶抑制
吲唑类化合物已被研究用于其作为 HIV 蛋白酶抑制剂的潜力。 虽然关于 7-氟-1H-吲唑-3-甲醛的具体研究有限,但其与其他吲唑衍生物的结构相似性表明其具有潜在的抗病毒活性 。
药物相关支架的合成
研究人员已在可持续的多组分反应中使用包括 7-氟-1H-吲唑-3-甲醛在内的 1H-吲哚-3-甲醛衍生物。这些反应允许组装与药物发现相关的复杂支架。 该化合物的多功能性使其成为创造多种分子结构的宝贵工具 。
未来方向
The future directions for the research and development of 7-Fluoro-1H-indazole-3-carbaldehyde and similar compounds are likely to focus on their potential medicinal applications. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .
作用机制
Target of Action
Indazole-containing heterocyclic compounds, which include 7-fluoro-1h-indazole-3-carbaldehyde, have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
The compound has a molecular weight of 16414 g/mol , which could influence its bioavailability.
Result of Action
Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
It’s known that the compound is stored at a temperature of 4 degrees celsius , suggesting that temperature could be an important environmental factor for its stability.
生化分析
Biochemical Properties
7-Fluoro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes. Additionally, 7-Fluoro-1H-indazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts that can alter protein function .
Cellular Effects
The effects of 7-Fluoro-1H-indazole-3-carbaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Fluoro-1H-indazole-3-carbaldehyde can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis. Furthermore, 7-Fluoro-1H-indazole-3-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-1H-indazole-3-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of the target biomolecules. For instance, 7-Fluoro-1H-indazole-3-carbaldehyde can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-indazole-3-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that 7-Fluoro-1H-indazole-3-carbaldehyde can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain minimum dose is required to elicit a measurable effect. At high doses, 7-Fluoro-1H-indazole-3-carbaldehyde can exhibit toxic or adverse effects, such as cytotoxicity, organ damage, or behavioral changes in animal models. These effects are dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
7-Fluoro-1H-indazole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. For example, the aldehyde group in 7-Fluoro-1H-indazole-3-carbaldehyde can be oxidized to form a carboxylic acid, or it can be reduced to form an alcohol. These metabolic transformations can affect the compound’s activity, stability, and toxicity .
Transport and Distribution
The transport and distribution of 7-Fluoro-1H-indazole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of 7-Fluoro-1H-indazole-3-carbaldehyde can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 7-Fluoro-1H-indazole-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of 7-Fluoro-1H-indazole-3-carbaldehyde can determine its specific biological effects and potential therapeutic applications .
属性
IUPAC Name |
7-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNUQGGLRHYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743164 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900506-29-8 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1H-indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



